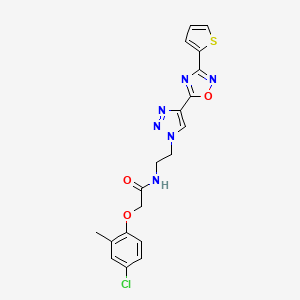

![molecular formula C18H16N2O4S B2516339 2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1210612-13-7](/img/structure/B2516339.png)

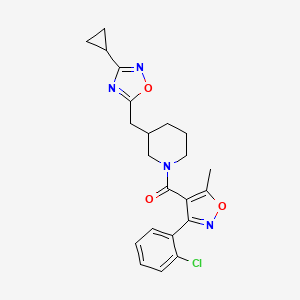

2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Organic Light-Emitting Devices (OLEDs)

The molecular design of this compound plays a crucial role in constructing non-doped blue organic light-emitting devices (OLEDs). Researchers have synthesized twisted dihydrobenzodioxin phenanthroimidazole derivatives using fused polycyclic aryl fragments (naphthyl, methoxynaphthyl, and pyrenyl) . The pyrenyl dihydrobenzodioxin phenanthroimidazole-based OLEDs exhibit blue emission (450 nm) with impressive characteristics:

- Current efficiency : 6.90 cd/A The efficient performance is attributed to triplet–triplet annihilation (TTA) processes, which enhance electroluminescence .

Drug Synthesis

The compound’s structure contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety. While it’s not directly used as a drug, understanding its synthesis can aid in creating related compounds. For instance, Doxazosin, an α1-adrenergic receptor antagonist used to treat hypertension and benign prostatic hyperplasia, shares a similar scaffold . By modifying this structure, researchers can explore novel drug candidates.

Electrochromic Polymers

The 2,3-dihydrobenzo[b][1,4]dioxin-2-yl group has potential in designing electrochromic polymers. Researchers have investigated the electrochemical and optical properties of thieno[3,2-b]thiophene-based polymers by altering the position of 3,4-ethylenedioxythiophene (EDOT) along the polymer backbone . Such polymers find applications in smart windows, displays, and sensors.

B-Raf Inhibitors

Docking simulations and quantitative structure–activity relationship (QSAR) studies have explored the interaction of related compounds with B-Raf, a kinase involved in cancer pathways. The introduction of the 2,3-dihydrobenzo[b][1,4]dioxin structure enhances binding affinity, potentially leading to bioactive compounds .

Mecanismo De Acción

Target of Action

Compounds with similar structures have been associated with α2-adrenoceptor subtype c (alpha-2c) antagonists . These receptors play a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .

Mode of Action

For instance, it might bind to its target receptor and modulate its activity, leading to changes in cellular signaling pathways .

Biochemical Pathways

Given its potential role as an antagonist of α2-adrenoceptor subtype c, it may influence pathways related to neurotransmitter release and neuronal signaling .

Result of Action

If it acts as an antagonist of α2-adrenoceptor subtype c, it could potentially modulate neurotransmitter release and neuronal signaling, thereby influencing various physiological processes .

Propiedades

IUPAC Name |

2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S/c21-18(19-11-14-2-1-7-25-14)10-13-9-16(24-20-13)12-3-4-15-17(8-12)23-6-5-22-15/h1-4,7-9H,5-6,10-11H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVGPSGQEQSNEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CC(=O)NCC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-methylpyrimidin-4-yl)methyl]prop-2-enamide](/img/structure/B2516257.png)

![1-(2-hydroxyethyl)-6-((3-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2516261.png)

![Benzyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2516269.png)

![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2516270.png)

![N-cyclopentyl-5-[1-[(2-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]pentanamide](/img/structure/B2516273.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2516275.png)